[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves a multi-step process. One common method starts with the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts such as ruthenium(II) complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous transfer hydrogenation of nitriles using ruthenium catalysts in isopropyl alcohol at elevated temperatures (around 200°C), followed by treatment with hydrogen chloride in 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-11-5-3-9(4-6-11)12-10(7-13)8-14-15-12/h3-6,8H,2,7,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQIEFMARLGUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=NN2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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